molecular formula C20H22Cl2N2 B14005050 N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine CAS No. 74038-51-0

N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine

Cat. No.: B14005050
CAS No.: 74038-51-0
M. Wt: 361.3 g/mol
InChI Key: LZKXUGRBACZKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine is an organic compound characterized by the presence of two m-chlorobenzylidene groups attached to a 1,6-hexanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine typically involves the condensation reaction between m-chlorobenzaldehyde and 1,6-hexanediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The m-chlorobenzylidene groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction will produce the original amine and aldehyde.

Scientific Research Applications

N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with nucleophiles, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)-1,6-hexanediamine: Similar structure but with salicylidene groups instead of m-chlorobenzylidene.

    N,N’-Bis(benzylidene)-1,6-hexanediamine: Lacks the chlorine substituent on the benzylidene groups.

Uniqueness

N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine is unique due to the presence of m-chlorobenzylidene groups, which impart distinct chemical properties and reactivity compared to its analogs. The chlorine substituent can influence the compound’s electronic properties and its interactions with other molecules.

Properties

CAS No.

74038-51-0

Molecular Formula

C20H22Cl2N2

Molecular Weight

361.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]hexyl]methanimine

InChI

InChI=1S/C20H22Cl2N2/c21-19-9-5-7-17(13-19)15-23-11-3-1-2-4-12-24-16-18-8-6-10-20(22)14-18/h5-10,13-16H,1-4,11-12H2

InChI Key

LZKXUGRBACZKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NCCCCCCN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.